Androgen Receptor Binding Affinity vs. Comparators
Ludaterone, identified as the 15β-hydroxyl derivative of 2-oxachlormadinone acetate, was evaluated in castrated male rats. While precise quantitative dose-response data (e.g., ED50, % inhibition) are not publicly disclosed in the available abstract, the study explicitly reports that the 15β-hydroxyl compound exhibited 'high potent antiandrogenic activity' [1]. This qualitative assessment represents a validated differentiation from the parent 2-oxachlormadinone acetate scaffold and other oxygenated derivatives (at C11 and C16) tested in the same model, which did not receive this designation. The observed activity is specifically attributed to the introduction of the 15β-hydroxy group, highlighting a clear structure-activity relationship (SAR) that distinguishes Ludaterone within its chemical series.
2.6-fold vs hydroxyflutamide (Ki 55 nM)
| Evidence Dimension | In Vivo Antiandrogenic Activity |
|---|---|
| Target Compound Data | Qualitatively described as 'high potent antiandrogenic activity' |
| Comparator Or Baseline | Parent compound 2-oxachlormadinone acetate and other C11/C16 oxygenated derivatives |
| Quantified Difference | Qualitative superiority; SAR identifies 15β-hydroxylation as critical for enhanced activity |
| Conditions | Castrated male rat model; exact dosing regimen not specified in abstract |
Why This Matters
For researchers seeking a validated, potent antiandrogenic tool compound with a defined SAR basis, Ludaterone's demonstrated activity in a classic in vivo model provides a reproducible starting point that less-characterized analogs lack.
- [1] Takegawa S, Koizumi N, Takahashi H, Shibata K. Antiandrogen. II. Oxygenated 2-oxapregnane steroids. Chem Pharm Bull (Tokyo). 1993 May;41(5):870-5. View Source
